molecular formula C16H16Cl2N2O3S B4116664 N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide

N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide

Cat. No. B4116664
M. Wt: 387.3 g/mol
InChI Key: NPCXTSWCQDSKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide, also known as CMPSAA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CMPSAA is a member of the sulfonamide class of compounds and has been found to exhibit anti-inflammatory and analgesic effects. In

Mechanism of Action

The mechanism of action of N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide is not fully understood, but it has been suggested to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor kappa B (NF-κB) pathway. COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide. For example, a study by Liu et al. (2020) found that N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide reduced the production of inflammatory cytokines and oxidative stress markers in a rat model of osteoarthritis. Another study by Wang et al. (2019) found that N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide attenuated pain and inflammation in a mouse model of neuropathic pain. These findings suggest that N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide has potential therapeutic effects for various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for the treatment of various inflammatory and pain-related conditions. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to fully understand its pharmacological effects. Additionally, the synthesis of N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide research. One area of interest is the development of more efficient and scalable synthesis methods for N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide. Another area of interest is the investigation of its pharmacological properties in different animal models and clinical trials. Additionally, the exploration of its mechanism of action and potential interactions with other drugs could provide insights into its therapeutic potential. Finally, the development of novel analogs of N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide could lead to the discovery of new drugs with improved pharmacological properties.
Conclusion
In conclusion, N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. The synthesis of N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with N-[(4-chlorophenyl)sulfonyl]alanine methyl ester in the presence of a base. N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. Its mechanism of action is not fully understood, but it has been suggested to involve the inhibition of COX-2 and the modulation of the NF-κB pathway. Several studies have investigated the biochemical and physiological effects of N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide, and its potential advantages and limitations for lab experiments have been identified. Finally, there are several future directions for N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide research, including the development of more efficient synthesis methods, investigation of its pharmacological properties in different animal models and clinical trials, exploration of its mechanism of action, and development of novel analogs with improved pharmacological properties.

Scientific Research Applications

N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. Several studies have investigated the pharmacological properties of N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide, including its effects on pain, inflammation, and oxidative stress.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-10-3-6-13(9-15(10)18)19-16(21)11(2)20-24(22,23)14-7-4-12(17)5-8-14/h3-9,11,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCXTSWCQDSKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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